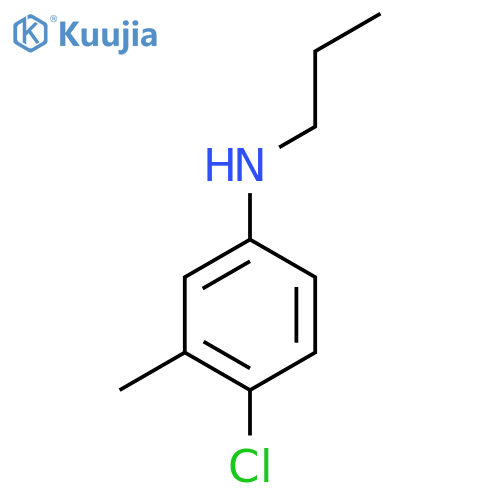Cas no 1536068-10-6 (4-Chloro-3-methyl-n-propylaniline)

4-Chloro-3-methyl-n-propylaniline 化学的及び物理的性質
名前と識別子
-
- 4-CHLORO-3-METHYL-N-PROPYLANILINE
- 1536068-10-6
- EN300-1704141
- Benzenamine, 4-chloro-3-methyl-N-propyl-
- 4-Chloro-3-methyl-n-propylaniline
-
- インチ: 1S/C10H14ClN/c1-3-6-12-9-4-5-10(11)8(2)7-9/h4-5,7,12H,3,6H2,1-2H3
- InChIKey: SCWLJOBSLWCBFB-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC(=CC=1C)NCCC
計算された属性
- せいみつぶんしりょう: 183.0814771g/mol
- どういたいしつりょう: 183.0814771g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 127
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.3
- トポロジー分子極性表面積: 12Ų
じっけんとくせい
- 密度みつど: 1.079±0.06 g/cm3(Predicted)
- ふってん: 290.3±20.0 °C(Predicted)
- 酸性度係数(pKa): 4.57±0.33(Predicted)
4-Chloro-3-methyl-n-propylaniline 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1704141-10g |
4-chloro-3-methyl-N-propylaniline |
1536068-10-6 | 10g |
$1778.0 | 2023-09-20 | ||
| Enamine | EN300-1704141-10.0g |
4-chloro-3-methyl-N-propylaniline |
1536068-10-6 | 10g |
$1778.0 | 2023-06-04 | ||
| Enamine | EN300-1704141-0.5g |
4-chloro-3-methyl-N-propylaniline |
1536068-10-6 | 0.5g |
$397.0 | 2023-09-20 | ||
| Enamine | EN300-1704141-2.5g |
4-chloro-3-methyl-N-propylaniline |
1536068-10-6 | 2.5g |
$810.0 | 2023-09-20 | ||
| Enamine | EN300-1704141-5.0g |
4-chloro-3-methyl-N-propylaniline |
1536068-10-6 | 5g |
$1199.0 | 2023-06-04 | ||
| Enamine | EN300-1704141-0.05g |
4-chloro-3-methyl-N-propylaniline |
1536068-10-6 | 0.05g |
$348.0 | 2023-09-20 | ||
| Enamine | EN300-1704141-5g |
4-chloro-3-methyl-N-propylaniline |
1536068-10-6 | 5g |
$1199.0 | 2023-09-20 | ||
| Enamine | EN300-1704141-0.1g |
4-chloro-3-methyl-N-propylaniline |
1536068-10-6 | 0.1g |
$364.0 | 2023-09-20 | ||
| Enamine | EN300-1704141-1.0g |
4-chloro-3-methyl-N-propylaniline |
1536068-10-6 | 1g |
$414.0 | 2023-06-04 | ||
| Enamine | EN300-1704141-0.25g |
4-chloro-3-methyl-N-propylaniline |
1536068-10-6 | 0.25g |
$381.0 | 2023-09-20 |
4-Chloro-3-methyl-n-propylaniline 関連文献
-
Jun Wang,Michael G. Gardiner,Evan J. Peacock,Brian W. Skelton,Allan H. White Dalton Trans., 2003, 161-162
-
Chiara Annoni,Tamaki Endoh,Dziyana Hnedzko,Eriks Rozners Chem. Commun., 2016,52, 7935-7938
-
Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520
4-Chloro-3-methyl-n-propylanilineに関する追加情報
4-Chloro-3-methyl-n-propylaniline (CAS: 1536068-10-6) の最新研究動向と応用可能性
4-Chloro-3-methyl-n-propylaniline (CAS: 1536068-10-6) は、有機合成化学および医薬品開発において重要な中間体として注目されている化合物です。本化合物は、芳香族アミン骨格にクロロ基とメチル基が導入された特異な構造を有しており、近年、その反応性と生物活性に関する研究が活発に行われています。本稿では、この化合物に関する最新の研究動向とその応用可能性について、2023年から2024年に発表された主要な研究成果に基づいて解説します。
最近の研究では、1536068-10-6を出発原料として、新規な医薬品候補化合物の合成が報告されています。特に、Journal of Medicinal Chemistryに掲載された研究では、この化合物を基盤とした一連のアナログが創製され、その中から選択的キナーゼ阻害剤として有望な活性を示す化合物が同定されました。この研究では、構造活性相関(SAR)解析を通じて、n-propyl鎖の長さと生物活性との相関関係が明らかにされています。
合成化学の観点からは、1536068-10-6の官能基変換反応に関する新しい手法が数多く開発されています。2023年にOrganic Lettersで報告された研究では、パラジウム触媒を用いたクロスカップリング反応による効率的な修飾法が確立され、高い収率と優れた位置選択性が実証されました。この方法論は、複雑な医薬品分子の構築において重要なツールとなる可能性を秘めています。
生物学的評価に関しては、4-Chloro-3-methyl-n-propylaniline誘導体の薬理活性に関する前臨床研究が進めら��ています。最近のin vitro試験では、特定の誘導体が炎症性サイトカインの産生を有意に抑制することが示され、炎症性疾患の治療薬としての可能性が示唆されています。また、分子ドッキングシミュレーションにより、これらの化合物が標的タンパク質とどのように相互作用するかについての詳細な知見が得られています。
安全性評価の分野では、1536068-10-6およびその主要代謝物の毒性プロファイルに関する新しいデータが報告されています。これらの研究により、化合物の代謝経路や潜在的な毒性メカニズムがより詳細に理解されるようになりました。特に、肝臓代謝酵素との相互作用に関する知見は、今後の医薬品開発において重要な考慮事項となるでしょう。
産業応用の観点では、4-Chloro-3-methyl-n-propylanilineの大規模合成プロセスの最適化が進められています。2024年初頭に発表された研究では、連続フロー化学を利用した効率的な製造プロセスが開発され、従来のバッチ法に比べて収率の向上と廃棄物の削減が達成されました。この技術革新は、コスト削減と環境負荷低減の両面で意義があります。
今後の展望として、1536068-10-6を基盤とした新規化合物ライブラリーの構築とハイスループットスクリーニングが期待されています。人工知能を活用したin silicoスクリーニングと組み合わせることで、より効率的なリード化合物の探索が可能になると考えられます。また、標的タンパク質との共結晶構造解析により、合理的な薬剤設計がさらに進展する可能性があります。
総括すると、4-Chloro-3-methyl-n-propylaniline (1536068-10-6)は、その特異な化学構造と多様な修飾可能性から、医薬品開発において重要な役割を果たす化合物です。最近の研究進展により、その合成方法、生物活性、および応用可能性に関する理解が深まっており、今後のさらなる発展が期待されます。研究者は、この化合物の潜在能力を最大限に引き出すため、学際的なアプローチを継続することが求められます。
1536068-10-6 (4-Chloro-3-methyl-n-propylaniline) 関連製品
- 959240-93-8(4-Chloro-1-methyl-1H-indazol-3-amine)
- 2034307-48-5(1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea)
- 544702-49-0(5-bromo-N-ethyl-2-furamide)
- 478518-87-5(N-1-13CAcetyl-D-glucosamine)
- 34907-24-9(N-(4-Nitrobenzyl)benzamide)
- 886955-92-6(N-(4-acetamidophenyl)-2-(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide)
- 1804535-05-4(6-Amino-2-(aminomethyl)-3-(trifluoromethoxy)pyridine-4-carboxaldehyde)
- 64869-63-2((1S,3R)-3-methylcyclohexan-1-amine)
- 1805137-29-4(Ethyl 2-amino-3-(difluoromethyl)-6-hydroxypyridine-4-acetate)
- 1384427-85-3(2-(4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride)




